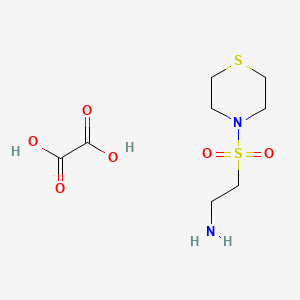![molecular formula C12H8F3N5OS2 B2646365 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 955976-61-1](/img/structure/B2646365.png)
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a blend of pyrazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. Commonly, it starts with the formation of the pyrazole and thiazole rings, followed by their coupling and final amide formation. Typical reagents include trifluoromethylpyrazole, thiazole derivatives, and carboxamide. Reactions often require anhydrous conditions and the presence of catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial-scale production necessitates optimizing the synthetic route for efficiency, yield, and cost-effectiveness. Large-scale synthesis may employ automated reactors and continuous flow systems to enhance the scalability of the process. Catalysts and solvents are chosen to ensure a sustainable and environmentally friendly process, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiazole moiety, using reagents like potassium permanganate.
Reduction: : Reduction reactions can target the pyrazole ring or thiazole ring, often using lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can modify the trifluoromethyl group, utilizing reagents like sodium azide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, dichloromethane Reducing agents: Sodium borohydride, lithium aluminum hydride Substitution reagents: Sodium azide, alkyl halides
Major Products
From oxidation, carboxylated derivatives form. Reduction may yield hydroxyl or amine derivatives. Substitution reactions typically yield azido or alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is instrumental in synthesizing complex heterocycles and as a building block for other biologically active molecules.
Biology
It has shown promise in inhibiting specific enzymes and receptors, contributing to research in enzymology and receptor biology.
Medicine
Studies indicate potential use as an anti-inflammatory, anti-cancer, and antiviral agent due to its ability to modulate biological pathways.
Industry
The compound's stability and reactivity make it useful in developing novel materials and as a precursor for polymers.
Wirkmechanismus
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. The trifluoromethyl group plays a crucial role in enhancing binding affinity and metabolic stability, while the pyrazole and thiazole rings interact with the active site, blocking or modulating the target's function.
Vergleich Mit ähnlichen Verbindungen
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
2-(3-methyl-1H-pyrazol-1-yl)-N-thiazol-2-yl-thiazole-4-carboxamide: : Lacks the trifluoromethyl group, resulting in different binding properties and reactivity.
3-(trifluoromethyl)-5-methyl-N-thiazol-2-yl-thiazole-4-carboxamide: : Omits the pyrazole ring, leading to distinct biological activities.
The presence of the trifluoromethyl group in this compound significantly enhances its lipophilicity and metabolic resistance, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5OS2/c1-6-4-8(12(13,14)15)20(19-6)11-17-7(5-23-11)9(21)18-10-16-2-3-22-10/h2-5H,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCNRMJBDOPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2646284.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2646288.png)
![3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2646290.png)

![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)



![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)

